molecular formula C6H4ClNO3 B015424 2-Chloro-5-nitrophenol CAS No. 619-10-3

2-Chloro-5-nitrophenol

Cat. No. B015424
Key on ui cas rn: 619-10-3
M. Wt: 173.55 g/mol
InChI Key: BUMGQSCPTLELLS-UHFFFAOYSA-N
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Patent
US08993574B2

Procedure details

A saturated solution of sodium nitrite (1.8 g, 26.0 mmol) in water (12 mL) was added dropwise to a suspension of 2-amino-5-nitro-phenol (2.0 g, 13.0 mmol) in concentrated hydrochloric acid (10 mL) at 0° C. and stirred for 30 min. A solution of Copper (I) chloride (5.15 g, 52.0 mmol) and concentrated hydrochloric acid (20 mL) heated to between 60 and 70° C. was added dropwise over a period of 30 min. The resultant reaction mixture was heated to 80° C. and stirred for 15 min and then allowed to cool to ambient temperature. Ethyl acetate (50 mL) was added and after stirring for 5 min the organic phase was separated and the aqueous phase was re-extracted with ethyl acetate (2×50 mL). The combined organic phases were washed with water (4×50 mL), brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give a residue which was purified by column chromatography over silica gel (100-200 mesh) using 5% ethyl acetate in petroleum ether as eluent to afford 2-chloro-5-nitro-phenol (2.08 g, 92%) as a crystalline yellow solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Copper (I) chloride
Quantity
5.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15].C(OCC)(=O)C.[ClH:22]>O.[Cu]Cl>[Cl:22][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[OH:15] |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Copper (I) chloride
Quantity
5.15 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
STIRRING
Type
STIRRING
Details
after stirring for 5 min the organic phase
Duration
5 min
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was re-extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water (4×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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